molecular formula C9H6N4 B3349699 1H-1,2,3-Triazolo[4,5-f]quinoline CAS No. 233-62-5

1H-1,2,3-Triazolo[4,5-f]quinoline

Cat. No. B3349699
CAS RN: 233-62-5
M. Wt: 170.17 g/mol
InChI Key: GPPOBWAAESAUSF-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-f]quinoline is a heterocyclic compound . It has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the design of anticancer agents .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazolo[4,5-f]quinoline derivatives often involves copper-catalyzed click reactions . For example, a series of 1,2,3-triazole derivatives were synthesized through this method for potential use as anticancer agents .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-Triazolo[4,5-f]quinoline consists of a quinoline ring fused with a 1,2,3-triazole ring . The exact structure can vary depending on the specific derivative and its substituents.


Chemical Reactions Analysis

1H-1,2,3-Triazolo[4,5-f]quinoline and its derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of novel compounds with potential biological activities . The specific reactions can vary depending on the derivative and the desired end product.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-Triazolo[4,5-f]quinoline can vary depending on the specific derivative. For instance, the molecular weight of the base compound is 169.1827 .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo[4,5-f]quinoline derivatives can vary depending on their specific structure and biological activity. For example, some derivatives have shown anticancer activity by inhibiting tubulin polymerization and blocking cell cycle arrest at the G2/M phase .

Safety and Hazards

The safety and hazards of 1H-1,2,3-Triazolo[4,5-f]quinoline and its derivatives can vary depending on the specific compound. Some derivatives have shown cytotoxicity against certain cell lines . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

1H-1,2,3-Triazolo[4,5-f]quinoline and its derivatives have shown promise in various areas, particularly in the development of new anticancer agents . Future research could focus on optimizing the synthesis of these compounds, exploring their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2H-triazolo[4,5-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPOBWAAESAUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=NNN=C23)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476039
Record name AGN-PC-0NHJTE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazolo[4,5-f]quinoline

CAS RN

233-62-5
Record name AGN-PC-0NHJTE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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